molecular formula C11H12ClN3 B2401406 (5-Phenylpyrimidin-2-yl)methanamine hydrochloride CAS No. 1240603-02-4

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B2401406
CAS No.: 1240603-02-4
M. Wt: 221.69
InChI Key: LXRMQVXJZFUDIO-UHFFFAOYSA-N
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Description

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative featuring a phenyl group at the 5-position of the pyrimidine ring and a methanamine moiety at the 2-position, with hydrochloride salt formation enhancing its solubility and stability. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their role as bioisosteres for purines and their presence in pharmaceuticals targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name

(5-phenylpyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9;/h1-5,7-8H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRMQVXJZFUDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules. Its unique structure enables various chemical modifications, making it valuable in the development of new materials and compounds .

Biology

In biological research, (5-Phenylpyrimidin-2-yl)methanamine hydrochloride has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Anticancer Activity : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation .

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development:

  • Enzyme Inhibition : It has been identified as a candidate for inhibiting sirtuin enzymes, which are implicated in aging and metabolic regulation. For instance, certain derivatives have shown potent inhibition against SIRT2, indicating a potential role in cancer therapy .
CompoundTarget EnzymeIC50 (μM)Reference
Compound 25SIRT22.47
AGK2SIRT217.75

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its properties allow for the synthesis of intermediates used in various applications .

Case Study 1: Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound derivatives. Researchers synthesized multiple analogs and assessed their ability to inhibit cancer cell growth. The results indicated that certain derivatives significantly reduced proliferation rates in vitro, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that specific derivatives exhibited strong antibacterial activity, outperforming traditional antibiotics in some cases .

Mechanism of Action

The mechanism of action of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride C₅H₇ClFN₃ F (5), NH₂CH₂ (2) 179.59 High structural similarity (0.88); potential antiviral activity
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride C₁₁H₁₁Cl₂N₃ Cl (4), Ph (6) 280.14 Chlorine enhances electrophilicity; explored in kinase inhibitors
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride C₆H₇Cl₂FN₂ Cl (5), F (3) 197.04 Pyridine-based; analgesic applications via GABA modulation
Phenyl(pyridin-2-yl)methanamine dihydrochloride C₁₂H₁₃Cl₂N₂ Ph (phenyl), Py (2) 266.15 Dual aromatic system; dihydrochloride improves solubility
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₁₀Cl₂N₂S Cl (4), thiazole 261.17 Thiazole core; antimicrobial activity

Key Observations :

  • Substituent Position : The position of the phenyl group (5 vs. 6 on pyrimidine) significantly alters steric and electronic interactions. For example, (4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride’s chlorine at position 4 may hinder binding compared to the target compound’s unsubstituted positions .
  • Halogen Effects : Fluorine’s electron-withdrawing nature increases metabolic stability, while chlorine may improve lipophilicity and membrane permeability .

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data from analogs () highlight distinct chemical environments:

Compound (Example) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent
Benzo[b]thiophen-2-yl methanamine HCl 8.10 (d, J=8.0 Hz), 7.55 (m) 140.2 (C-S), 127.8 (CH) DMSO-d₆
5-Methyl-2-furanylmethanamine HCl 6.25 (s, 1H), 2.30 (s, 3H) 158.4 (C-O), 108.9 (CH) Methanol-d₄

For (5-Phenylpyrimidin-2-yl)methanamine hydrochloride, the phenyl group’s aromatic protons would resonate near 7.3–7.5 ppm, while the pyrimidine’s protons (positions 4 and 6) would appear downfield (~8.5–9.0 ppm) due to electron withdrawal .

Biological Activity

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 221.69 g/mol
  • CAS Number : 1240603-02-4

The compound is synthesized through the reaction of 5-phenylpyrimidine-2-carbaldehyde with ammonia or an amine, typically under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activities, particularly those involved in cell proliferation pathways, suggesting potential anticancer properties. For instance, it may inhibit certain kinases that play critical roles in cancer cell survival and proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values in MCF-7 (breast cancer) and MDA-MB-231 cells have been reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Cell Line IC50 (μM) Comparison with 5-FU (IC50 μM)
MCF-717.02Lower than 5-FU
MDA-MB-23111.73Lower than 5-FU

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent against infections .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the pyrimidine ring and the phenyl group can significantly influence the biological activity of derivatives. For instance, substituent variations on the phenyl moiety can enhance potency against specific targets while also altering pharmacokinetic properties .

Case Studies

  • Anticancer Efficacy : A study evaluating the compound's effects on breast cancer cells found that it induced apoptosis more effectively than traditional agents. The increase in caspase levels in treated samples supports its role as an apoptosis inducer .
  • Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its dual action as an anticancer and antimicrobial agent .

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